molecular formula C12H10FN3O3 B14348210 Ethanone, 1-(4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)- CAS No. 91323-16-9

Ethanone, 1-(4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)-

Cat. No.: B14348210
CAS No.: 91323-16-9
M. Wt: 263.22 g/mol
InChI Key: VVPLGCOLJWASFR-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)- is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)- typically involves multi-step organic reactions. One common method includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Nitration: The imidazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Fluorophenyl Substitution: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the imidazole compound under basic conditions.

    Ketone Formation: The final step involves the formation of the ethanone moiety through an acylation reaction using acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(4-chlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)
  • Ethanone, 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)
  • Ethanone, 1-(4-methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)

Highlighting Uniqueness

Ethanone, 1-(4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)- is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

CAS No.

91323-16-9

Molecular Formula

C12H10FN3O3

Molecular Weight

263.22 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(2-methyl-4-nitroimidazol-1-yl)ethanone

InChI

InChI=1S/C12H10FN3O3/c1-8-14-12(16(18)19)7-15(8)6-11(17)9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3

InChI Key

VVPLGCOLJWASFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1CC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]

solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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